molecular formula C3H4O3S B1210019 3-Mercaptopyruvic acid CAS No. 2464-23-5

3-Mercaptopyruvic acid

Cat. No. B1210019
CAS RN: 2464-23-5
M. Wt: 120.13 g/mol
InChI Key: OJOLFAIGOXZBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

3-MPA can be synthesized from cysteine through the action of cysteine aminotransferases, resulting in the transamination of cysteine to its corresponding α-keto acid, 3-mercaptopyruvate (3MPy). This conversion is crucial for the biosynthesis of polythioesters in bacteria and potentially for large-scale biotechnological applications (Andreeßen, Gerlt, & Steinbüchel, 2017).

Molecular Structure Analysis

The molecular structure of 3-MPA exhibits stability in its enol form in non-polar solvents. In polar solvents, it rapidly equilibrates between the α-ketoacid form and a cyclic dimer dithiane, which increases its stability towards hydrogen peroxide, compared to cysteine (Galardon & Lec, 2018).

Chemical Reactions and Properties

3-MPA is involved in the production of hydrogen sulfide (H2S) through the action of 3-mercaptopyruvate sulfurtransferase (3-MST), highlighting its role in sulfur metabolism. The enzyme mediates the reaction of 3-MPA with dihydrolipoic acid and thioredoxin to produce H2S. This process is conserved across various organisms, from bacteria to mammals, indicating its fundamental biological importance (Rao et al., 2023).

Physical Properties Analysis

The physical properties of 3-MPA, including its stability in different solvent environments, reflect its versatile role in biological systems. Its ability to exist in equilibrium between different forms adds to the complexity of its behavior in solution, influencing its reactivity and stability under various conditions.

Chemical Properties Analysis

The chemical behavior of 3-MPA, particularly its reactivity towards hydrogen peroxide and its role in forming stable dimer structures, underscores its significance in biochemical pathways. These properties facilitate its biological functions, such as antioxidant activity and involvement in hydrogen sulfide production, which has implications for health and disease.

Scientific Research Applications

Synthesis and Characterisation

3-Mercaptopyruvic acid (3-MPH) has been synthesized and characterized, revealing its stability in non-polar solvents and its complex behavior in polar solvents, including a fast equilibrium between the α-ketoacid form and a cyclic dimer dithiane. This compound has increased stability towards hydrogen peroxide compared to cysteine (Galardon & Lec, 2018).

Preparation as a Sulfurtransferase Substrate

Sodium 3-mercaptopyruvate (3-MP), a sulfur donor substrate for sulfurtransferases, has been synthesized from 3-bromopyruvic acid using sodium hydrosulfide, which shows its potential applications in enzymatic studies (Tanabe et al., 1989).

Biochemical Properties

3-Mercaptopyruvate exists in equilibrium with a cyclic dimer in aqueous solution and undergoes rapid conversion to an acyclic aldol dimer under certain conditions. This behavior is relevant for understanding its role in transamination and oxidative deamination processes (Cooper et al., 1982).

Analysis in Biological Samples

A novel method using high-performance liquid chromatography with fluorescence detection has been developed to measure 3-MP formation from cysteine, which is crucial for understanding its metabolic behavior in mammalian tissues (Ogasawara et al., 2013).

Sensor Development

TiO2-Au nanoparticles have been developed as sensors for 3-mercaptopropionic acid (3MPA), demonstrating the compound's significance in aquatic environments and its potential toxicity at certain concentrations (Montoya‐Villegas et al., 2019).

Metabolic Pathways Involvement

3-Mercaptopyruvate is formed in the transamination pathway of cysteine and can be converted into various compounds such as 3-mercaptolactate and mercaptoacetate, playing a role in cysteine metabolism (Sörbo, 1987).

Sulfurtransferase Assay in Human Blood Cells

A sulfurtransferase assay adapted for human blood cells utilizing 3-mercaptopyruvate as a substrate demonstrates its potential in studying cysteine catabolism and sulfurtransferase activity (Valentine & Frankenfeld, 1974).

Role in Bacterial Biosynthesis

3-Mercaptopyruvate is a precursor for polythioesters biosynthesis in bacteria, indicating its potential application in biotechnological processes involving cysteine degradation pathways (Andreeßen et al., 2017).

Physiological and Disease Implications

3-Mercaptopyruvate sulfurtransferase (MPST), which interacts with 3-mercaptopyruvate, is involved in various physiological processes and disease states, including hydrogen sulfide generation and metabolism regulation (Rao et al., 2023).

Safety And Hazards

While 3-MPH has been studied as a potential treatment for cyanide poisoning , its half-life is too short for clinical effectiveness. Researchers are exploring prodrugs, such as sulfanegen , to address this limitation .

properties

IUPAC Name

2-oxo-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOLFAIGOXZBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10255-67-1 (mono-hydrochloride salt)
Record name 3-Mercaptopyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20862960
Record name 3-Mercaptopyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Mercaptopyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Mercaptopyruvic acid

CAS RN

2464-23-5
Record name Mercaptopyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2464-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercaptopyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Mercaptopyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MERCAPTOPYRUVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z1F5OW4YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Mercaptopyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Mercaptopyruvic acid
Reactant of Route 2
3-Mercaptopyruvic acid
Reactant of Route 3
3-Mercaptopyruvic acid
Reactant of Route 4
3-Mercaptopyruvic acid
Reactant of Route 5
3-Mercaptopyruvic acid
Reactant of Route 6
3-Mercaptopyruvic acid

Citations

For This Compound
157
Citations
E Galardon, JC Lec - ChemBioChem, 2018 - Wiley Online Library
… 8 So far, the main synthetic route to 3-mercaptopyruvic acid proposed in the literature involves the … to 3-mercaptopyruvic acid (hereafter, we use 3-MPH to refer to 3-mercaptopyruvic acid …
C Andreeßen, V Gerlt, A Steinbüchel - Enzyme and Microbial Technology, 2017 - Elsevier
3-Mercaptopyruvate (3MPy), a structural analog of 3-mercaptopropionic acid, is a precursor compound for biosynthesis of polythioesters in bacteria. The cost-effectiveness and …
Number of citations: 11 www.sciencedirect.com
AJ Cooper, MT Haber, A Meister - Journal of Biological Chemistry, 1982 - Elsevier
… prepared solutions of 3-mercaptopyruvic acid exhibit a single … When 3-mercaptopyruvic acid was dissolved in sodium … M ' 822 3-Mercaptopyruvic Acid dithiothreitol lessens the loss of …
Number of citations: 63 www.sciencedirect.com
H Tomisawa, A Okamoto, K Hattori, N Ozawa… - Biochemical …, 1990 - Elsevier
… kinds of 3-mercaptopyruvic acid S-conjugate reductase (MPR-I, MPR-II and MPRIII) were purified from rat liver cytosol. These enzymes reduced 3-mercaptopyruvic acid S-conjugates …
Number of citations: 9 www.sciencedirect.com
T Hiroki, H Masako, U Fumiaki, O Akira, H Kenji… - Biochemical …, 1992 - Elsevier
… unpublished results that 3mercaptopyruvic acid S-conjugate reductases produced only L-isomers, this result indicates the fully reversible reaction between 3-mercaptopyruvic acid S-…
Number of citations: 2 www.sciencedirect.com
M Kinuta, H Shimizu, N Masuoka, J Ohta, WB Yao… - Amino Acids, 1997 - Springer
… )ethyl]-3-mercaptopyruvic acid (I) was chemically synthesized in 15% yield by incubating a reaction mixture of trans-urocanic acid and 3-fold excess of 3-mercaptopyruvic acid at 45C for …
Number of citations: 4 idp.springer.com
C Andreeßen, N Wolf, B Cramer, HU Humpf… - Enzyme and Microbial …, 2018 - Elsevier
3-Mercaptolactate (3ML) is an interesting mercapto compound with special regard to the biosynthesis of new polythioesters (PTEs). Unfortunately, this thioester analog of lactic acid is …
Number of citations: 8 www.sciencedirect.com
M Kinuta, T Ubuka, WB Yao, YQ Zhao… - Biochemical …, 1994 - portlandpress.com
… During the metabolism of L-cysteine, 3mercaptopyruvic acid is … 3-Mercaptopyruvic acid is further metabolized to L-3-… 3-Mercaptopyruvic acid is unstable in acid, decomposing in part …
Number of citations: 14 portlandpress.com
HA Fawehinmi - 1999 - search.proquest.com
… Since the two P-protons of 3-mercaptopyruvic acid 16 are chemically equivalent, one would … However studies in which the proton NMR spectrum of 3-mercaptopyruvic acid sodium salt …
Number of citations: 2 search.proquest.com
RJ Thibert, PJ Ke - Microchimica Acta, 1971 - Springer
A rapid and direct thiotitrimetric method for the determination ofβ-mercaptopyruvic acid is described.o-Hydroxymercuribenzoic acid is used as a direct titrant with dithiofluorescein as an …
Number of citations: 4 idp.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.